

# 6-Nonen-1-ol, (6E)- CAS number and molecular formula

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## Compound of Interest

Compound Name: 6-Nonen-1-ol, (6E)-

Cat. No.: B3051157

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## An In-depth Technical Guide to (6E)-6-Nonen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (6E)-6-Nonen-1-ol, a key aliphatic alcohol. Included are its CAS number, molecular formula, detailed physicochemical data, and a representative experimental protocol for its stereoselective synthesis.

### Chemical Identity and Properties

(6E)-6-Nonen-1-ol, also known as trans-6-Nonen-1-ol, is an organic compound classified as a fatty alcohol. Its structure consists of a nine-carbon chain with a terminal alcohol functional group and a carbon-carbon double bond in the trans (E) configuration at the sixth position.

Table 1: Chemical Identifiers for (6E)-6-Nonen-1-ol

Identifier	Value
CAS Number	31502-19-9[1]
Molecular Formula	C9H18O[1]
IUPAC Name	(E)-non-6-en-1-ol
Synonyms	trans-6-Nonen-1-ol, 6-(E)-Nonen-1-ol[1]
Molecular Weight	142.24 g/mol
InChI Key	XJHRZBIBSSVCEL-ONEGZZNKSA-N[1]

Table 2: Physicochemical Properties of (6E)-6-Nonen-1-ol

Property	Value	Source
Boiling Point	115 °C (at 20 mmHg)	PubChem
Density	0.85 g/mL	PubChem
Refractive Index	1.451	PubChem
Solubility	Insoluble in water, soluble in fixed oils.[2]	JECFA

Table 3: Spectroscopic Data Summary for (6E)-6-Nonen-1-ol

Spectroscopy Type	Key Data Points
<sup>1</sup> H NMR	Data available via PubChem CID 5362811
<sup>13</sup> C NMR	Data available for the (6Z) isomer via PubChem CID 5362792[2]
Mass Spectrometry (GC-MS)	Top peaks at m/z 41, 67. Data available via NIST WebBook and PubChem[1]
Infrared (IR) Spectroscopy	Data available via PubChem CID 5362811

## Experimental Protocols: Stereoselective Synthesis

The synthesis of (6E)-6-Nonen-1-ol can be effectively achieved via a Wittig reaction, which is a reliable method for creating a carbon-carbon double bond with stereochemical control. The following protocol describes a plausible route for its synthesis.

**Objective:** To synthesize (6E)-6-Nonen-1-ol from propanal and a protected 6-hydroxyhexyl phosphonium ylide.

**Materials:**

- (6-Hydroxyhexyl)triphenylphosphonium bromide
- Sodium hydride (NaH) or other suitable strong base
- Anhydrous Tetrahydrofuran (THF)
- Propanal
- Standard glassware for inert atmosphere synthesis
- Magnetic stirrer and heating mantle
- Reagents for workup and purification (e.g., diethyl ether, saturated ammonium chloride solution, brine, anhydrous magnesium sulfate)
- Silica gel for column chromatography

**Detailed Methodology:**

### Step 1: Preparation of the Phosphonium Ylide

- Under an inert atmosphere (e.g., nitrogen or argon), add (6-hydroxyhexyl)triphenylphosphonium bromide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
- Add anhydrous THF to dissolve the phosphonium salt.

- Cool the solution to 0 °C in an ice bath.
- Slowly add a strong base, such as sodium hydride (NaH), to the solution to deprotonate the phosphonium salt and form the ylide. The solution will typically change color, indicating ylide formation.
- Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete ylide formation.

### Step 2: The Wittig Reaction

- Cool the ylide solution back down to 0 °C.
- Add a solution of propanal in anhydrous THF dropwise to the ylide solution via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

### Step 3: Workup and Purification

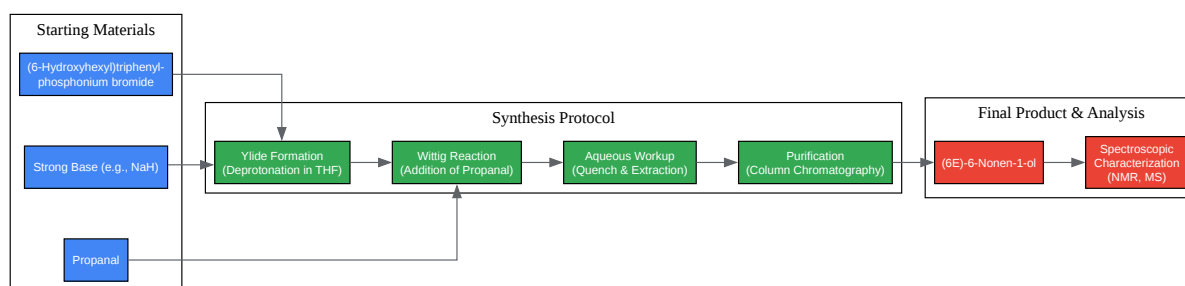
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product will contain the desired (6E)-6-Nonen-1-ol and triphenylphosphine oxide as a byproduct.
- Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure (6E)-6-Nonen-1-ol.

#### Step 4: Characterization

- Confirm the structure and stereochemistry of the purified product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry, comparing the results with literature data. The (E)-configuration is typically favored when using non-stabilized ylides under salt-free conditions.

## Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of (6E)-6-Nonen-1-ol as detailed in the experimental protocol.



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Caption: Workflow for the synthesis of (6E)-6-Nonen-1-ol.

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## References

- 1. 6-Nonen-1-ol, (E)- [webbook.nist.gov]
- 2. 6-Nonen-1-ol, (6Z)- | C<sub>9</sub>H<sub>18</sub>O | CID 5362792 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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